(4-Bromo-6-chloropyridin-3-yl)boronic acid

Purity Quality Control Suzuki Coupling

Research groups pursuing sequential cross-coupling strategies frequently encounter failed syntheses when substituting mono-halogenated analogs, as the precise 4-bromo-6-chloro substitution pattern is essential for chemoselective, stepwise functionalization. (4-Bromo-6-chloropyridin-3-yl)boronic acid resolves this limitation: - Orthogonal reactivity allows the more reactive C4-Br bond to be elaborated first under mild conditions, followed by C6-Cl coupling under forcing conditions, enabling the programmed introduction of two distinct molecular fragments. - High purity (≥95%) ensures clean reaction profiles, minimizes side products, and supports reliable late-stage functionalization of advanced intermediates. - Bulk packaging options (250 mg-25 g) and global shipping from stocked inventory accelerate medicinal chemistry and agrochemical discovery programs.

Molecular Formula C5H4BBrClNO2
Molecular Weight 236.26 g/mol
CAS No. 957062-85-0
Cat. No. B1520060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-6-chloropyridin-3-yl)boronic acid
CAS957062-85-0
Molecular FormulaC5H4BBrClNO2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1Br)Cl)(O)O
InChIInChI=1S/C5H4BBrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H
InChIKeyLFWCFEIUOQWFAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-6-chloropyridin-3-yl)boronic acid Strategic Advantages


(4-Bromo-6-chloropyridin-3-yl)boronic acid is a heteroaromatic boronic acid, specifically a disubstituted pyridine derivative. It functions primarily as a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the synthesis of complex pharmaceuticals and agrochemicals [1]. Its unique substitution pattern—a boronic acid at the 3-position, a bromo group at the 4-position, and a chloro group at the 6-position—provides a specific, programmable reactivity profile that is not shared by its mono-halogenated or differently substituted analogs.

1
Orthogonal Br/Cl substitution enables stepwise Suzuki-Miyaura diversification
2
Reported high-purity commercial grade supports cleaner coupling profiles
3
3-Pyridyl boronic acid class stability may improve long-term storage reliability

(4-Bromo-6-chloropyridin-3-yl)boronic acid: Substitution Pattern Importance


The simple substitution of a different halopyridine boronic acid, such as (6-bromopyridin-3-yl)boronic acid or (4-bromopyridin-3-yl)boronic acid, is not chemically equivalent and often leads to failed syntheses or suboptimal results. The presence of both a bromo and a chloro substituent on the pyridine ring in specific positions is a key differentiator. This precise arrangement is required for sequential, chemoselective cross-coupling strategies, where the more reactive bromine can be functionalized first, followed by the chlorine under more forcing conditions [1]. This level of synthetic control is unattainable with mono-halogenated or differently substituted analogs, making this compound essential for accessing specific molecular architectures.

Sequential Coupling
Orthogonal Br/Cl allows stepwise coupling
Mono-halogenated analogs lack two reactive sites
Storage Stability
3-Pyridyl class: reported extended stability
2-Pyridyl analogs: reported rapid protodeboronation (class-level)

(4-Bromo-6-chloropyridin-3-yl)boronic acid Quantitative Advantages


Purity Advantage

For applications requiring high precision, such as medicinal chemistry and late-stage functionalization, the purity of the boronic acid is critical. (4-Bromo-6-chloropyridin-3-yl)boronic acid is commercially available at a minimum purity of 98% from specialized suppliers . This is a demonstrable improvement over the more common 95% purity grade offered by many standard catalog vendors . Higher purity translates directly to fewer byproducts and higher yields in subsequent coupling steps.

Purity Grade
Data to verify
≥98%
vs. ≥95% (standard grade)
May reduce byproduct formation in coupling (specification to verify)
Supplier specification; cross-study comparison
Purity Quality Control Suzuki Coupling

Intrinsic Stability of 3-Pyridyl Boronic Acids

The position of the boronic acid on the pyridine ring is a major determinant of its chemical stability. A comprehensive study on protodeboronation kinetics showed that 3- and 4-pyridyl boronic acids are significantly more stable than their 2-pyridyl counterparts. At pH 12 and 70 °C, 3-pyridyl boronic acids exhibit a half-life (t₀.₅) of greater than one week, whereas 2-pyridyl boronic acids undergo rapid decomposition with a half-life of only 25–50 seconds under similar conditions [1]. While this is class-level data, (4-Bromo-6-chloropyridin-3-yl)boronic acid, as a 3-substituted pyridine, benefits from this enhanced intrinsic stability, leading to more reliable long-term storage and handling compared to any 2-pyridyl boronic acid analog.

Protodeboronation Stability
Class-level
>1 week (3-pyridyl class)
vs. 25–50 s (2-pyridyl class)
Reported class-level stability profile for 3-pyridyl boronic acids
Class-level kinetic data; product-specific verification needed
Stability Shelf-Life Protodeboronation

Sequential Functionalization with Orthogonal Halogens

The unique 4-bromo-6-chloro substitution pattern enables a chemoselective, sequential coupling strategy not possible with di-bromo or di-chloro analogs. In general, the oxidative addition of aryl bromides to palladium(0) is significantly faster than that of aryl chlorides [1]. Therefore, the bromo group at the 4-position can be selectively engaged in a first Suzuki-Miyaura coupling under mild conditions, leaving the chloro group at the 6-position intact. The resulting chloro-intermediate can then be subjected to a second, distinct cross-coupling event using a more active catalyst system and/or elevated temperature. This is a direct class-level inference from the well-established reactivity difference between C-Br and C-Cl bonds in palladium-catalyzed reactions.

Sequential Functionalization
Class-level
Feasible (Br > Cl selectivity)
Enables divergent, modular synthesis from single building block
Class-level reactivity; verify with specific coupling conditions
Sequential Coupling Chemoselectivity Diversification

(4-Bromo-6-chloropyridin-3-yl)boronic acid Applications


Precision Medicinal Chemistry Campaigns

This scenario is ideal for research groups focused on synthesizing a library of drug candidates where a central pyridine core needs to be diversified with different aryl groups. The high purity (98%) ensures clean reaction profiles, while the orthogonally reactive halogens (Br and Cl) [1] allow for the rapid, sequential introduction of two different molecular fragments. This is especially valuable for exploring structure-activity relationships (SAR) around a lead compound.

Late-Stage Functionalization of Complex Molecules

The stability of the pyridin-3-ylboronic acid scaffold [2] makes this compound a reliable reagent for late-stage functionalization. Its predictable reactivity can be used to install a key heteroaromatic motif onto a sensitive, highly functionalized advanced intermediate without fear of significant decomposition or side reactions, which is critical in the final steps of a total synthesis or API manufacturing process.

Synthesis of Advanced Agrochemical Intermediates

In the agrochemical industry, the ability to rapidly generate diverse, patentable chemical space is paramount. The sequential coupling potential [1] of (4-Bromo-6-chloropyridin-3-yl)boronic acid makes it a powerful tool for generating novel pyridine-containing agrochemical candidates. The high purity also reduces the risk of impurities affecting biological assays for herbicidal, fungicidal, or insecticidal activity.

Development of Heterocyclic Ligands for Catalysis

This compound serves as an excellent precursor for the synthesis of custom, unsymmetrical pyridine-based ligands for transition metal catalysis. The ability to install two different functional groups sequentially on the pyridine ring [1] allows for fine-tuning the steric and electronic properties of the ligand, a crucial aspect of catalyst optimization.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Orthogonal Br/Cl for sequential coupling
Reaction selectivity and purity impact on product profiles
Late-stage functionalization
3-Pyridyl boronic acid stability class
Stability under reaction conditions and chemoselectivity
Agrochemical intermediate synthesis
Sequential coupling capability
Purity relevance for biological assay reliability
Heterocyclic ligand development
Custom unsymmetrical substitution pattern
Steric/electronic tuning via stepwise diversification

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